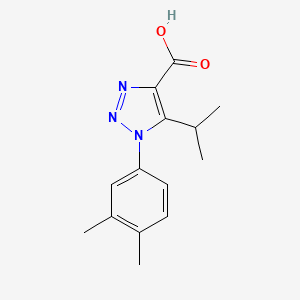

![molecular formula C13H11ClFNO B3033411 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol CAS No. 1019581-67-9](/img/structure/B3033411.png)

4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol

Description

The compound 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol is a chlorinated phenolic compound that is structurally related to various other phenolic derivatives. These compounds are of interest due to their potential applications in various fields, including their use as ligands in the synthesis of metal complexes and their role in environmental chemistry as pollutants subject to degradation processes.

Synthesis Analysis

The synthesis of related phenolic compounds involves condensation reactions. For instance, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol was achieved through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . This method could potentially be adapted for the synthesis of 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of phenolic compounds can be elucidated using techniques such as single-crystal X-ray diffraction. For example, a related compound, 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, was found to crystallize in the monoclinic space group with a planar conformation and stabilized by weak intermolecular interactions . Similar analysis techniques would likely reveal the detailed molecular structure of 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol.

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions, including oxidation. The oxidation of phenolic compounds like chlorogenic acid and catechins has been studied using enzymes such as polyphenol oxidase, which could provide insights into the reactivity of 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol . Additionally, the degradation of structurally similar compounds, such as 4-chloro 2-aminophenol, has been achieved using combined processes like hydrodynamic cavitation, UV photolysis, and ozonation, which could also apply to the degradation of 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their functional groups and molecular structure. For instance, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis has been used to study the hydroxyl groups in lignins, a class of phenolic polymers . Such analytical techniques could be employed to determine the physical and chemical properties of 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol, including its hydroxyl group environments and reactivity.

Future Directions

The future directions for the use of “4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol” could involve further exploration of its biological and pharmaceutical activities. For instance, Schiff base ligands bearing “O” and “N” donor atoms are known for their biological properties such as antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic . Therefore, “4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol” could potentially be used in the development of new therapeutic agents for the treatment of various diseases .

properties

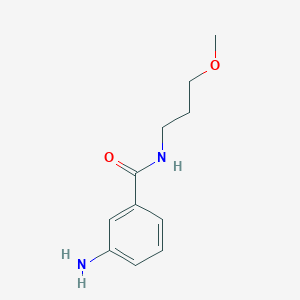

IUPAC Name |

4-chloro-2-[(2-fluoroanilino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-7,16-17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUIGKZTRNWNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=C(C=CC(=C2)Cl)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B3033328.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3033333.png)

![7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B3033338.png)

![2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033349.png)

![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)